molecular formula C9H14O B14332586 2-(Prop-1-en-1-yl)cyclohexan-1-one CAS No. 105104-54-9

2-(Prop-1-en-1-yl)cyclohexan-1-one

Cat. No.: B14332586
CAS No.: 105104-54-9
M. Wt: 138.21 g/mol
InChI Key: GHMDQHZWHXZLKI-UHFFFAOYSA-N
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Description

2-(Prop-1-en-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H18O It is a cyclohexanone derivative, characterized by the presence of a prop-1-en-1-yl group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol, under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may also be employed to facilitate the reaction and enhance selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-1-en-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Properties

CAS No.

105104-54-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-prop-1-enylcyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,5,8H,3-4,6-7H2,1H3

InChI Key

GHMDQHZWHXZLKI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCCCC1=O

Origin of Product

United States

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